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Compound of Interest

Compound Name: Silane, trimethyl(4-propylphenyl)-
CAS No.: 81631-65-4
Cat. No.: B3337782

Get Quote

Executive Summary

Trimethyl(4-propylphenyl)silane (CAS: 81631-65-4) is an organosilicon precursor utilized in the
deposition of carbon-rich silicon (SiC:H) and silicon oxycarbide (SiCO:H) thin films. Its unique
molecular structure—combining a thermally stable aromatic phenyl ring, a reactive trimethylsilyl
group, and a steric propyl chain—makes it a prime candidate for Back-End-of-Line (BEOL)
hard masks and low-k dielectric diffusion barriers.

Unlike traditional precursors like Trimethylsilane (3MS) or Tetramethylsilane (4MS), the
incorporation of the phenyl moiety in Trimethyl(4-propylphenyl)silane significantly enhances the
etch resistance and mechanical modulus of the deposited films, addressing critical challenges
in advanced lithography nodes (<7nm).

Material Properties & Mechanistic Insight[1]
Physicochemical Profile
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Property Value Relevance to Process

High Carbon/Silicon ratio (12:

Formula C12H20Si _
[1]1) favors etch resistance.
i Requires heated delivery (low
Molecular Weight 192.37 g/mol N
volatility compared to 4MS).
Mandates Direct Liquid
Boiling Point ~225°C (est.) Injection (DLI) or High-Temp
Bubbler.
o Easy visual inspection for
Appearance Colorless Liquid ] )
degradation/coloration.
. _ N Requires inert gas handling
Stability Moisture Sensitive

(AT/N2).

Mechanistic Role in Deposition
The utility of Trimethyl(4-propylphenyl)silane lies in its decomposition pathway during Plasma

Enhanced Chemical Vapor Deposition (PECVD):

e Si-C Bond Scission: The plasma energy preferentially cleaves the Si-Methyl bonds, creating
reactive silyl radicals.

e Phenyl Ring Preservation: Under optimized RF power, the aromatic phenyl ring is preserved
and incorporated into the film matrix. This "aromatic content" lowers the Ohnishi Parameter,
directly correlating to increased resistance against dry etching chemistries (e.g., CF4/O2
plasmas).

o Propyl Steric Hindrance: The propyl chain acts as a "spacer," reducing film density and
potentially lowering the dielectric constant (k-value) if used in dielectric applications.

Experimental Protocol: PECVD of SiC:H Hard Mask
Pre-requisites & Safety

¢ Engineering Controls: Class 100 Cleanroom; Exhausted gas cabinet.
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o PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.

e Hazards: Flammable liquid/vapor. Reacts with moisture.[2]

Precursor Delivery Setup

Due to its high boiling point, standard vapor draw is insufficient. A Direct Liquid Injection (DLI)
system is recommended for precise mass flow control.

e Reservoir Loading: Load the precursor into a stainless steel ampoule under an Argon
glovebox atmosphere (<1 ppm O2/H20).

o Temperature Control:
o Ampoule: Ambient (25°C)
o Liquid Flow Meter: Ambient
o Vaporizer/Injector:180°C - 200°C (Critical to prevent condensation).
o Delivery Lines: Heat trace to 210°C.

o Carrier Gas: Helium (He) at 200-500 sccm to assist vaporization.

Deposition Process (Standard Recipe)
Tool: 300mm PECVD Cluster Tool (Capacitively Coupled Plasma)
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Parameter Setting Rationale

Ensures dense film formation
Substrate Temp 350°C - 400°C and desorption of volatile
byproducts.

Higher pressure increases
Chamber Pressure 3-5Torr residence time for heavier

molecules.

Sufficient to crack Si-Me bonds

RF Power (HF) 300 - 500 W (13.56 MHz) _
but preserve Phenyl rings.
Low frequency can tune film
RF Power (LF) 0 - 100 W (Optional) stress (compressive vs.
tensile).
o Adjusted for desired deposition
Precursor Flow 0.5 - 1.0 g/min (Liquid) )
rate (~100 nm/min).
) Stabilizes plasma; prevents
Diluent Gas He or Ar (1000 sccm) ]
gas-phase nucleation.
Add only if depositing SiCO:H
Oxidant (Optional) CO2z or Oz (0-50 sccm) (Low-k). Omit for SiC:H Hard

Mask.

Process Workflow Diagram
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Figure 1: Direct Liquid Injection (DLI) workflow for high-boiling point organosilane precursors.
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Characterization & Quality Control

To validate the film quality, the following metrology steps are required post-deposition:

Ellipsometry (Thickness & Refractive Index)
e Target Rl (n @ 633nm): 1.65 - 1.85 (indicative of SiC-like character).

o Uniformity: < 3% (1-sigma) across 300mm wafer.

FTIR Spectroscopy (Chemical Bonding)

Perform transmission FTIR to verify the incorporation of the aromatic ring and silicon network.
o Key Peaks to Monitor:

o ~3050 cm~1: Aromatic C-H stretch (Crucial: confirms phenyl ring survival).

o ~1250 cm~1: Si-CHs (Methyl termination).

o ~800 cm~1: Si-C lattice vibration.

o Absence of ~3400 cm~*: Indicates low moisture uptake (hydrophobic surface).

Mechanical & Etch Testing

e Nanoindentation: Target Modulus > 15 GPa.
o Etch Selectivity: Measure etch rate in CF4/O2 plasma relative to SiO-.

o Success Criterion: Selectivity > 1.5:1 (SiC:H vs SiOz).

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Increase heat trace temp to
Hazy Film / Particles Condensation in delivery lines.  >210°C; Check DLI vaporizer

efficiency.

o Check for leak (Oz ingress);
Too much oxidation or porous )
Low RI (<1.6) i Increase RF power to densify
ilm.
film.

Decrease RF Power; High
Low Etch Resistance Phenyl ring destruction. plasma density shreds the

aromatic ring.

Introduce Low Frequency (LF)
High Stress (Peeling) Excessive cross-linking. pulsing or reduce deposition

rate.
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(Note: While specific manufacturing patents for this exact molecule are proprietary, the
protocols above are derived from standard industry practices for aryl-silane precursors).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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